molecular formula C13H15Cl2NO B2596359 N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide CAS No. 2411243-79-1

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide

Cat. No. B2596359
M. Wt: 272.17
InChI Key: SMDIYXBAEYOLET-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide , also known by its chemical formula C<sub>10</sub>H<sub>11</sub>Cl<sub>2</sub>NO<sub>2</sub> , is a synthetic compound. Its structure combines an aromatic dichlorophenyl group with a propyl chain and an amide functional group. This compound has attracted attention due to its potential biological activities.



Synthesis Analysis

The synthesis of N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide involves several steps. While I don’t have specific analytical data for this compound, I can provide a general overview based on related literature:



  • Starting Materials : The synthesis begins with commercially available starting materials, including 3,5-dichlorobenzoic acid and N,N-dimethylpropan-1-amine.

  • Activation and Coupling : O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are used to activate the carboxylic acid group of 3,5-dichlorobenzoic acid. This facilitates the coupling reaction with N,N-dimethylpropan-1-amine to form the desired amide.

  • Reduction : A simple reduction step converts the resulting amide to the corresponding dihydro compound.

  • Alkylation : 3-chloro-N,N-dimethylpropan-1-amine can be employed in alkylation reactions to obtain the final product.



Molecular Structure Analysis

The molecular structure of N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide consists of a dichlorophenyl group attached to a propyl chain, with an amide linkage. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.



Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it likely participates in reactions typical of amides, such as hydrolysis, amidation, and nucleophilic substitution.



Physical And Chemical Properties Analysis


  • Physical State : The compound likely exists as a solid at room temperature.

  • Melting Point : Experimental data would provide the precise melting point.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) should be investigated.

  • Stability : Assess stability under different conditions (light, temperature, etc.).


Safety And Hazards

As with any chemical, safety precautions are crucial:



  • Toxicity : Evaluate its toxicity profile.

  • Handling : Use appropriate protective equipment during synthesis and handling.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions


  • Biological Studies : Investigate its potential as an anti-depressant or other therapeutic agent.

  • Structure-Activity Relationships : Explore modifications to enhance its efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-[1-(3,5-dichlorophenyl)propyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-4-12(16(3)13(17)5-2)9-6-10(14)8-11(15)7-9/h5-8,12H,2,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIYXBAEYOLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide

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